molecular formula C5H4ClNO2S B1401285 Methyl 5-chlorothiazole-2-carboxylate CAS No. 98136-57-3

Methyl 5-chlorothiazole-2-carboxylate

Cat. No.: B1401285
CAS No.: 98136-57-3
M. Wt: 177.61 g/mol
InChI Key: MZXYOPTTWZUVGP-UHFFFAOYSA-N
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Description

Methyl 5-chlorothiazole-2-carboxylate is a chemical compound with the molecular formula C6H4ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Scientific Research Applications

Methyl 5-chlorothiazole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of agrochemicals, such as herbicides and fungicides.

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air and give artificial respiration if necessary . It’s important to note that this compound is for R&D use only and not for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chlorothiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chlorothiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: New thiazole derivatives with different substituents.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Alcohol derivatives.

Comparison with Similar Compounds

  • Methyl 2-chlorothiazole-5-carboxylate
  • Methyl 4-chlorothiazole-2-carboxylate
  • Methyl 5-bromothiazole-2-carboxylate

Comparison: Methyl 5-chlorothiazole-2-carboxylate is unique due to the position of the chlorine atom on the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug development and agrochemicals.

Properties

IUPAC Name

methyl 5-chloro-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXYOPTTWZUVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743499
Record name Methyl 5-chloro-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-57-3
Record name Methyl 5-chloro-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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